molecular formula C12H23N<br>C6H11NHC6H11<br>C12H23N B1670486 Dicyclohexylamine CAS No. 101-83-7

Dicyclohexylamine

Cat. No. B1670486
Key on ui cas rn: 101-83-7
M. Wt: 181.32 g/mol
InChI Key: XBPCUCUWBYBCDP-UHFFFAOYSA-N
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Patent
US04159373

Procedure details

A mixture of 21.5 g. (0.087 mol.) of methyl 2-sulfoethyldithiocarbamate potassium salt (0.5 hydrate) and 7.16 g. (0.11 mol.) of sodium azide in 200 ml. of water was refluxed for two hours. The solution was cooled to 25° and extracted with ethyl acetate. The aqueous phase was treated with Amberlite IR-12OH resin, washed with ether and evaporated to give an oil. The oil was dissolved in acetone, the solution was filterd and the filtrate was evaporated to dryness to give 1-(2-sulfoethyl)-tetrazole-5-thiol. The thiol was dissolved in isopropanol, cyclohexylamine was added until pH 8-9 and acetonitrile was added to give 1-(2-sulfoethyl)tetrazole-5-thiol as the di-cyclohexylamine salt.
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([CH2:5][CH2:6][N:7]1[C:11]([SH:12])=[N:10][N:9]=[N:8]1)([OH:4])(=[O:3])=[O:2].[CH:13]1([NH2:19])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.[C:20](#N)[CH3:21].[CH:23](O)([CH3:25])[CH3:24]>>[S:1]([CH2:5][CH2:6][N:7]1[C:11]([SH:12])=[N:10][N:9]=[N:8]1)([OH:4])(=[O:3])=[O:2].[CH:13]1([NH:19][CH:21]2[CH2:20][CH2:5][CH2:25][CH2:23][CH2:24]2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)CCN1N=NN=C1S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)CCN1N=NN=C1S
Name
Type
product
Smiles
C1(CCCCC1)NC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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